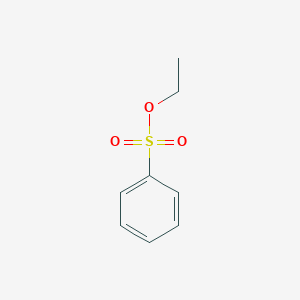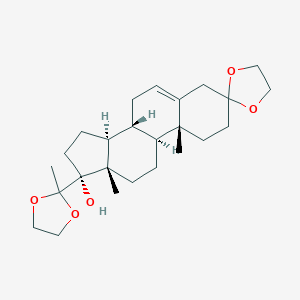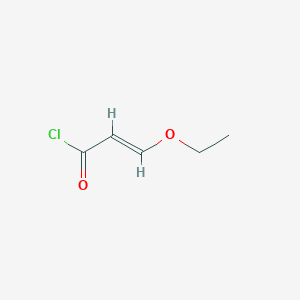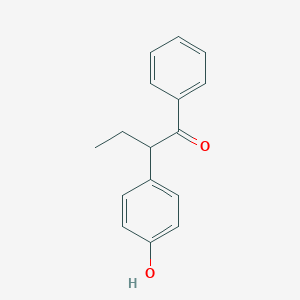
2-Pyridinamine-15N
Vue d'ensemble
Description
2-Pyridinamine-15N (2-PA-15N) is an important compound used in many scientific fields, including chemistry, biology, and medicine. It is a nitrogen-containing heterocyclic compound that can be used in a variety of ways in laboratory experiments. 2-PA-15N is also known as 2-pyridin-2-yl-15N-methyl-amine, and its chemical formula is C5H6N2-15N. The compound is a derivative of pyridine, and it is widely used in various scientific experiments due to its unique properties.
Applications De Recherche Scientifique
Structure moléculaire et thermochimie
“2-Pyridinamine-15N” a la formule moléculaire C5H6N2 et une masse moléculaire de 94.1145 . Il est également connu sous son nom IUPAC, "2-aminopyridine" . La structure et les données thermochimiques du composé font l’objet de recherches scientifiques, contribuant à notre compréhension de ses propriétés et de son comportement .
Synthèse des sels de pyridinium
Les sels de pyridinium, qui sont des structures que l’on trouve dans de nombreux produits naturels et produits pharmaceutiques bioactifs, peuvent être synthétisés à l’aide de "this compound" . Ces sels ont joué un rôle fascinant dans un large éventail de sujets de recherche .
Réactivité et applications des sels de pyridinium
La réactivité des sels de pyridinium synthétisés à partir de “this compound” est un domaine d’étude important. Ces sels sont importants dans divers domaines, notamment comme liquides ioniques de pyridinium, ylures de pyridinium, inhibiteurs antimicrobiens, anticancéreux, antimalariens et anticholinestérasiques .
Science des matériaux et applications biologiques
Les sels de pyridinium dérivés de “this compound” trouvent également des applications dans la science des matériaux et les problèmes biologiques liés à la délivrance de gènes .
Synthèse des 15N-pyridines
“this compound” peut être utilisé dans la synthèse des 15N-pyridines et des isotopologues de masse supérieure via des intermédiaires de Zincke Imine .
Recherche pharmaceutique
Compte tenu de sa présence dans de nombreux produits pharmaceutiques bioactifs, “this compound” est un composé d’intérêt en recherche pharmaceutique .
Orientations Futures
The use of 15N-labeled amino acids, including 2-Pyridinamine-15N, for the study of biomolecular structures, interactions, and dynamics is well established . Future research may focus on expanding the use of these compounds in NMR-based studies of metabolites .
Relevant Papers The synthesis of 15N-Pyridines, including this compound, has been discussed in a paper published in the Journal of the American Chemical Society . This paper presents a general approach to pyridine 15N-labeling .
Mécanisme D'action
Target of Action
2-Pyridinamine-15N, also known as 2-Aminopyridine-15N, has been shown to reversibly block voltage-dependent potassium channels . These channels play a crucial role in the electrical activity of neurons and muscle cells, influencing the action potential of these cells.
Mode of Action
The compound interacts with its targets, the voltage-dependent potassium channels, by binding to them and blocking their function . This blockage prevents the flow of potassium ions through the channels, which can alter the electrical activity of the cell and lead to various downstream effects.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Monoaminopyridines like 2-aminopyridine are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .
Result of Action
The primary result of this compound’s action is the alteration of electrical activity in neurons and muscle cells due to the blockage of voltage-dependent potassium channels . This can lead to a variety of effects, depending on the specific cells and tissues involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s ability to pass through the blood-brain barrier suggests that it could be influenced by factors such as blood-brain barrier integrity and brain environment . .
Analyse Biochimique
Biochemical Properties
2-Pyridinamine-15N interacts with voltage-dependent potassium channels, blocking them in a reversible manner . This interaction affects the flow of potassium ions, which are crucial for various biochemical reactions, including nerve impulse transmission and cell signaling.
Cellular Effects
The blocking of voltage-dependent potassium channels by this compound can have significant effects on cellular processes. It can influence cell function by altering the membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to voltage-dependent potassium channels, inhibiting their function . This interaction can lead to changes in gene expression, as the flow of potassium ions plays a role in various signaling pathways that regulate gene expression.
Propriétés
IUPAC Name |
(115N)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445594 | |
| Record name | 2-Pyridinamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54267-60-6 | |
| Record name | 2-Pyridinamine-1-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54267-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















